![molecular formula C13H16N4O4S B2727477 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-17-2](/img/structure/B2727477.png)
3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G-protein coupled receptor that is activated by extracellular ATP and ADP. The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmitter release. MRS2500 has been used extensively in scientific research to study the role of the P2Y1 receptor in these processes.
Applications De Recherche Scientifique
Serotonin Receptor Activity
Research into derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, including compounds structurally related to 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, has shown significant interactions with serotonin receptors. Derivatives have been synthesized and tested for their affinities towards serotonin 5-HT1A and 5-HT2A receptors, exhibiting varied receptor affinities influenced by their structural features. These compounds have potential applications in studying serotonin's role in various neurological and psychological disorders (Obniska et al., 2006).
Antimicrobial Activity
Efficient synthesis methods for triazaspiro dione derivatives have been developed, with certain compounds showing promising antimicrobial properties. This highlights the potential of this compound and its analogs in contributing to the development of new antimicrobial agents (Krolenko et al., 2015).
Structural Analysis
Studies on compounds with a triazaspiro dione core have provided valuable insights into their structural characteristics. For instance, the analysis of alaptide, a compound with a related structure, through synchrotron powder diffraction data helped understand the molecular conformation and crystal packing, which are crucial for understanding the chemical and physical properties of such compounds (Rohlíček et al., 2010).
Anticonvulsant Properties
The anticonvulsant activities of N-(pyridine-2-yl) derivatives of triazaspiro[4.5]decane diones have been explored, showing that these compounds may have therapeutic potential in the treatment of epilepsy and related neurological conditions. Their mechanism of action might involve modulation of calcium channel receptors, indicating a new avenue for the development of anticonvulsant drugs (Kamiński et al., 2006).
N-Halamine Coated Cotton for Antimicrobial and Detoxification
The development of N-halamine coated cotton using triazaspiro dione derivatives demonstrates an innovative application in creating antimicrobial and detoxification materials. This approach highlights the versatility of such compounds in contributing to public health and safety by providing materials capable of reducing microbial load and detoxifying harmful substances (Ren et al., 2009).
Mécanisme D'action
Hydantoins, or imidazolidine-2,4-diones, were first isolated as a product from allantoin hydrogenolysis in 1861 . Although the hydantoin ring itself possesses no biological activity, 5- and especially 5,5-substituted derivatives have a documented, wide range of therapeutic applications . Some of the most noticeable drugs in this class of compounds showcase anticonvulsant , antidiabetic , anticancer , antiarrhythmic , and anti-inflammatory activity.
Propriétés
IUPAC Name |
3-methyl-8-pyridin-3-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-16-11(18)13(15-12(16)19)4-7-17(8-5-13)22(20,21)10-3-2-6-14-9-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGMZSZELPHXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

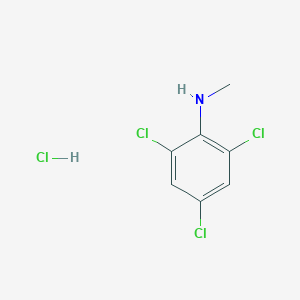
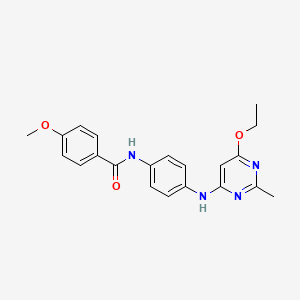
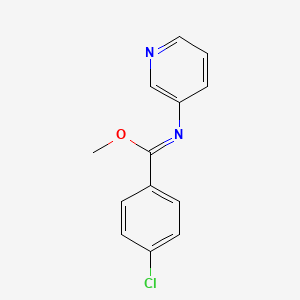
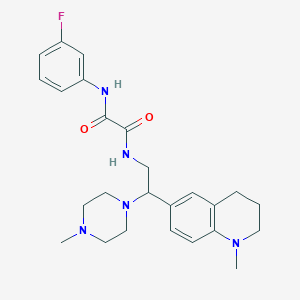
![2-Chloro-1-[4-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl]piperazin-1-yl]propan-1-one](/img/structure/B2727400.png)

![7-bromo-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2727404.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2727406.png)
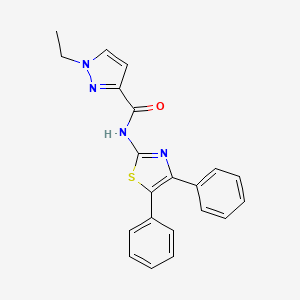
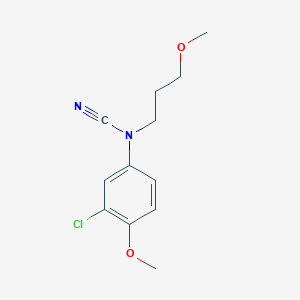
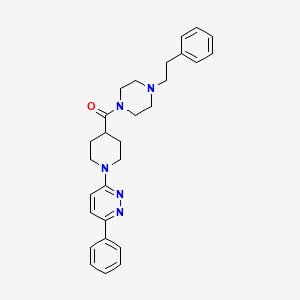
![4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2727414.png)
![4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid](/img/structure/B2727415.png)
![N-[[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methyl]prop-2-enamide](/img/structure/B2727417.png)